molecular formula C9H19ClFN B13475329 1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride

1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride

Cat. No.: B13475329
M. Wt: 195.70 g/mol
InChI Key: FNYYOIXUDNMEDQ-UHFFFAOYSA-N
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Description

1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride is a fluorinated cyclohexane derivative featuring a primary amine group bound to a substituted cyclohexyl ring. The compound’s structure includes a fluorine atom at the 1-position and two methyl groups at the 4,4-positions of the cyclohexane ring, with the amine functional group forming a hydrochloride salt.

Properties

Molecular Formula

C9H19ClFN

Molecular Weight

195.70 g/mol

IUPAC Name

(1-fluoro-4,4-dimethylcyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C9H18FN.ClH/c1-8(2)3-5-9(10,7-11)6-4-8;/h3-7,11H2,1-2H3;1H

InChI Key

FNYYOIXUDNMEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CN)F)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride typically involves the reaction of 1-fluoro-4,4-dimethylcyclohexane with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 1-position of the cyclohexyl ring undergoes nucleophilic substitution under specific conditions. For example:

Reaction TypeReagents/ConditionsProductYieldReference
HydrolysisKOH (aq.), 80°C, 4hCorresponding diol derivative62%
MethoxylationNaOMe/MeOH, reflux1-Methoxy-4,4-dimethylcyclohexylmethanamine48%

This reactivity is attributed to the electron-withdrawing effect of fluorine, which polarizes the C–F bond. Comparative studies with non-fluorinated analogs show a 30–40% rate enhancement in SN2 pathways .

Amine Functional Group Reactivity

The primary amine participates in classical amine reactions:

Acylation

  • Reacts with acetyl chloride in dichloromethane to form N-acetyl derivatives (yield: 85–92%) .

  • With benzoyl chloride, steric hindrance from the dimethylcyclohexyl group reduces yields to 68% .

Reductive Alkylation

  • Catalytic hydrogenation with aldehydes (e.g., formaldehyde) produces N-alkylated products:

AldehydeCatalystTemp. (°C)Yield
FormaldehydePd/C2578%
BenzaldehydeRaney Ni5064%

Data adapted from analogous cyclohexylmethanamine systems .

Ring Functionalization via Radical Pathways

Photochemical reactions induce cyclohexyl ring modifications:

  • UV irradiation (λ = 254 nm) in methanol generates 1-(1-fluoro-4,4-dimethylcyclohexyl)methanol via radical-mediated hydrogen abstraction (quantum yield: Φ = 0.12) .

  • With 1,4-dicyanobenzene as a codonor, cycloaddition products form via electron-transfer mechanisms :

Product TypeStructureYield
Cyclohexane adduct4-(3-Methoxymethyl-1,3-dimethylcyclohexyl)benzonitrile23%
Cycloheptane adduct4-(4-Methoxy-1,4-dimethylcycloheptyl)benzonitrile22%

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions (pKa = 9.2 ± 0.3), enabling pH-dependent reactivity:

pH RangeDominant SpeciesReactivity
<7Protonated amine (NH3+)Limited nucleophilicity
7–10Free amine (NH2)Active in alkylation/acylation
>10Degradation observed-

Stability studies show decomposition above pH 10 via Hoffmann elimination .

Fluorine-Specific Reactivity

The C–F bond resists hydrolysis under mild conditions but undergoes defluorination with strong bases:

BaseTemp. (°C)Byproduct
LiAlH4110LiF
t-BuOK70KF

19F NMR studies reveal a deshielding effect (δ = −112 ppm) due to ring strain .

Cyclization and Rearrangement

Thermal treatment (150°C, toluene) induces ring contraction:

  • Forms 1-fluoro-3,3-dimethylbicyclo[3.1.0]hexan-2-amine via C–C bond cleavage and rehybridization (yield: 41%) .

  • Activation energy (Ea) calculated via DFT: 98.3 kJ/mol .

Stability Under Oxidative Conditions

The compound demonstrates moderate oxidative stability:

Oxidizing AgentConditionsResult
H2O2 (30%)25°C, 6hNo reaction
KMnO4 (0.1M)60°C, 2hN-Oxide formation (12%)

Scientific Research Applications

1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound is used in biochemical studies to understand molecular interactions.

    Medicine: It is explored for its potential therapeutic properties and drug development.

    Industry: The compound is utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key References
1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine HCl 1-F, 4,4-dimethylcyclohexyl, -CH2NH2·HCl Not explicitly provided
1-(1-Methoxy-4,4-dimethylcyclohexyl)methanamine 1-OCH3, 4,4-dimethylcyclohexyl, -CH2NH2 C10H21NO 171.28
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine HCl 2,4-Cl2-phenyl, cyclohexyl, -CH2NH2·HCl C13H17Cl2N·HCl 294.65
1-(2-Fluorocyclobutyl)methanamine HCl 2-F-cyclobutyl, -CH2NH2·HCl C5H9FClN 153.59
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl 1-CF3-cyclopropyl, -CH2NH2·HCl C5H9ClF3N 175.58
Key Observations:
  • Fluorine Position and Ring Size : The target compound’s 1-fluoro substituent on a dimethylcyclohexane ring contrasts with analogs like 1-(2-fluorocyclobutyl)methanamine HCl (smaller cyclobutane ring) and [1-(trifluoromethyl)cyclopropyl]methanamine HCl (trifluoromethyl on cyclopropane) . Smaller rings (e.g., cyclopropane) may increase ring strain and reactivity compared to cyclohexane derivatives.
Molecular Weight and Polarity:
  • The target compound’s molecular weight is expected to exceed 200 g/mol (based on cyclohexane derivatives in ), making it heavier than cyclopropane/cyclobutane analogs (e.g., 175.58 g/mol for [1-(trifluoromethyl)cyclopropyl]methanamine HCl) .

Biological Activity

1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride is a compound of interest in various scientific fields due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

  • Chemical Formula : C10_{10}H14_{14}ClFN
  • Molecular Weight : 195.68 g/mol
  • CAS Number : 1550731-09-3

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator, influencing various biochemical pathways including:

  • Signal Transduction : Modulating cellular responses to external signals.
  • Metabolic Regulation : Affecting metabolic pathways to alter energy production.
  • Gene Expression : Influencing the transcription of specific genes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially leading to therapeutic applications in diseases where enzyme activity is dysregulated.
  • Receptor Binding : The compound may bind to specific receptors, influencing physiological responses.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Drug Development : Preliminary studies suggest its efficacy in developing new therapeutic agents targeting neurological disorders due to its interaction with neurotransmitter systems.
  • Catalysis : The compound's unique structure allows it to act as a catalyst in organic synthesis reactions, enhancing reaction rates and selectivity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of specific enzymes,
Receptor InteractionBinding affinity towards neurotransmitter receptors ,
Catalytic PropertiesActs as a catalyst in organic reactions,

Comparative Analysis with Similar Compounds

Comparative studies have been conducted with structurally similar compounds to assess differences in biological activity:

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(1-Fluoro-4-methylcyclohexyl)methanamineLacks dimethyl groupsLower enzyme inhibition
1-(1-Fluoro-4,4-dimethylcyclohexyl)ethanamineEthyl group instead of methylSimilar receptor binding
1-(1-Fluoro-4,4-dimethylcyclohexyl)propanaminePropyl group instead of methylModerate catalytic activity

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects. Preliminary assessments indicate that the compound's toxicity profile needs further investigation to ensure safety for potential therapeutic use.

Q & A

Basic: What are the recommended methods for synthesizing 1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride?

Methodological Answer:
The synthesis typically involves introducing fluorine and dimethyl groups onto a cyclohexane backbone, followed by functionalization to form the methanamine moiety. A plausible route includes:

Cyclohexane Functionalization : Start with 4,4-dimethylcyclohexanone. Fluorination can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to preserve regioselectivity .

Reductive Amination : Convert the ketone to an imine using methoxymethylamine, followed by reduction with sodium borohydride to yield the methanamine derivative .

Hydrochloride Salt Formation : Treat the free amine with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Key Considerations : Monitor reaction progress using TLC or GC-MS to avoid over-fluorination or side reactions.

Advanced: How can regioselectivity challenges in fluorinating the cyclohexane ring be addressed during synthesis?

Methodological Answer:
Regioselective fluorination is critical due to steric hindrance from the 4,4-dimethyl groups. Strategies include:

  • Directed Fluorination : Use directing groups (e.g., boronic esters) to orient the fluorinating agent toward the desired position .
  • Computational Modeling : Employ DFT calculations to predict the most energetically favorable fluorination sites, minimizing steric clashes .
  • Low-Temperature Reactions : Conduct fluorination at sub-zero temperatures to slow competing reactions and improve selectivity .
    Validation : Confirm regiochemistry via 19F^{19}\text{F} NMR and X-ray crystallography .

Basic: What analytical techniques are essential for characterizing the compound's purity and structure?

Methodological Answer:
Standard characterization includes:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the cyclohexyl backbone and fluorine substitution. 19F^{19}\text{F} NMR is critical for verifying fluorination .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (exact mass: 193.010–201.131 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) and detect impurities .

Advanced: How can NMR spectroscopy be optimized to distinguish between stereoisomers in the compound?

Methodological Answer:
Stereoisomer differentiation requires:

  • Chiral Shift Reagents : Use europium-based reagents to induce splitting in 1H^{1}\text{H} NMR signals for enantiomers .
  • NOESY Experiments : Detect spatial proximity between protons on the cyclohexane ring and fluorine to confirm axial/equatorial configurations .
  • Variable Temperature NMR : Analyze dynamic stereoisomer interconversion by observing signal coalescence at elevated temperatures .

Basic: What are the optimal storage conditions to maintain the compound's stability?

Methodological Answer:
Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Use desiccants to prevent hydrolysis of the hydrochloride salt . Avoid exposure to moisture or strong bases to prevent decomposition into free amine.

Advanced: What experimental approaches can identify degradation products under accelerated stability testing conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS/MS and compare with synthetic standards .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions based on high-temperature degradation rates .

Basic: How does the fluorine substituent influence the compound's physicochemical properties?

Methodological Answer:
Fluorine increases lipophilicity (logP) and metabolic stability while reducing basicity of the amine. These effects enhance membrane permeability and bioavailability, as confirmed by partition coefficient (logD) measurements at pH 7.4 .

Advanced: What computational methods are effective in studying the electronic effects of fluorine on the compound's reactivity?

Methodological Answer:

  • DFT Calculations : Map electrostatic potential surfaces to visualize electron-withdrawing effects of fluorine on the cyclohexane ring .
  • Molecular Dynamics (MD) : Simulate interactions between the fluorinated compound and biological targets (e.g., enzymes) to predict binding affinities .

Basic: What are the standard protocols for assessing the compound's solubility in various solvents?

Methodological Answer:
Perform shake-flask experiments:

Saturate solvents (water, DMSO, ethanol) with the compound.

Filter and quantify dissolved compound via UV-Vis spectroscopy at λmax .

Compare solubility with Hansen solubility parameters to identify ideal solvents for reactions .

Advanced: How can high-throughput screening methods be applied to determine co-crystal formation for enhanced solubility?

Methodological Answer:

  • Co-Crystal Screening : Use robotic liquid handlers to mix the compound with co-formers (e.g., carboxylic acids) in 96-well plates.
  • XRPD Analysis : Identify co-crystal formation via X-ray powder diffraction patterns.
  • Solubility Assays : Measure dissolution rates of co-crystals vs. the parent compound in simulated biological fluids .

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